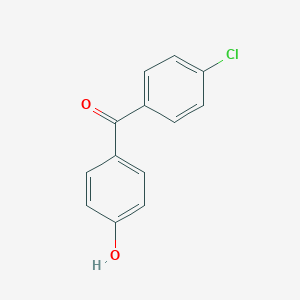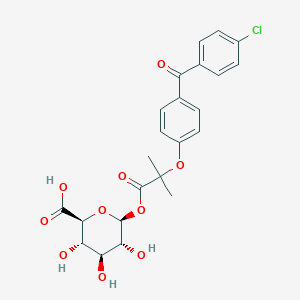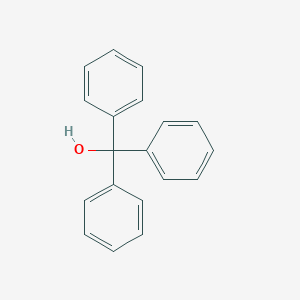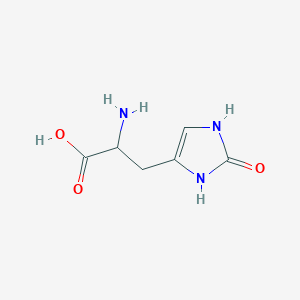
Landiolol hydrochloride
Übersicht
Beschreibung
Landiolol hydrochloride is a highly cardio-selective beta-1 blocker with an ultra-short-acting half-life of 4 minutes . It was originally approved by Japan for the treatment of intraoperative tachyarrhythmias . Landiolol is used for the rapid control of ventricular rate and is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .
Synthesis Analysis
Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .Molecular Structure Analysis
The molecular formula of this compound is C25H40ClN3O8 . The molecular weight is 546.1 g/mol .Chemical Reactions Analysis
Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate .Physical And Chemical Properties Analysis
This compound has a molecular formula of C25H40ClN3O8 and a molecular weight of 546.1 g/mol . It should be stored at 4°C in sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen
Prevention of Atrial Fibrillation in Cardiac Surgery : Landiolol hydrochloride effectively prevents atrial fibrillation after cardiac surgery, especially in patients with left ventricular dysfunction. It has been shown to lower the frequency of atrial fibrillation significantly and reduce levels of brain natriuretic peptide and ischemic biomarkers, without causing hypotension or bradycardia (Sezai et al., 2015).
Population Pharmacokinetics : The pharmacokinetics of this compound in healthy male subjects indicates rapid metabolism and elimination, characterized by a two-compartment model with lag time. This study highlights its fast-acting nature and short duration of effect (Honda et al., 2008).
Pharmacodynamics in Chinese Subjects : In healthy Chinese volunteers, this compound showed rapid attainment of steady-state levels and dissipation post-administration, confirming its rapid onset and short action. This study underlines its safety profile, as no adverse events were reported (Wang et al., 2013).
Detection Using High-Performance Liquid Chromatography/Fluorescence : A study on the detection of landiolol using high-performance liquid chromatography/fluorescence emphasizes its ultra-short-acting nature and its rapid hydrolysis in the blood, crucial for accurate pharmacokinetic studies (Suno et al., 2009).
Management of Arrhythmia in Critical Settings : this compound is highlighted as a highly cardio-selective beta-1 blocker useful in managing arrhythmias in critical settings. Its high β1 selectivity enables rapid heart rate decrease without significant blood pressure drops, making it suitable for patients with left ventricular dysfunction and in emergency treatments of fatal arrhythmias (Matsuishi et al., 2020).
Reversal of Cardiac Upregulated Endothelin-1 System in Sepsis : this compound has been shown to reverse cardiac alterations in the endothelin-1 system in septic rats, suggesting its potential cardio-protective role in sepsis by normalizing expression of cardiac vasoactive peptides (Seki et al., 2014).
Prevention of Atrial Fibrillation After Heart Valve Surgery : this compound significantly reduces the occurrence of atrial fibrillation post-heart valve surgery. It demonstrates the drug's utility in managing postoperative cardiac rhythm disturbances without aggravating hemodynamics (Sakaguchi et al., 2012).
Tachyarrhythmia after Esophagectomy : this compound is effective and safe for treating postoperative tachyarrhythmia following esophagectomy, showcasing its utility in surgical settings beyond cardiac operations (Niwa et al., 2014).
Wirkmechanismus
Target of Action
Landiolol hydrochloride is an ultra-short-acting, selective β1-adrenergic receptor blocker . The primary target of this compound is the β1-adrenergic receptor, which is the most dominant beta-adrenergic receptor in the heart .
Mode of Action
This compound exerts its effects by competitively blocking β1-adrenergic receptors . This leads to a reduction in heart rate, myocardial contractility, and conduction velocity .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the β1-adrenergic receptors. By blocking these receptors, this compound inhibits the effects of catecholamines (like adrenaline and noradrenaline) on the heart, leading to a decrease in heart rate and contractility .
Pharmacokinetics
This compound is characterized by its ultra-short-acting nature and high β1-selectivity . It has an ultrashort elimination half-life of around 4 minutes . This rapid onset and offset of action make it an ideal agent for heart rate control in acute circumstances .
Result of Action
The primary result of this compound’s action is the effective decrease in heart rate with less negative effect on blood pressure or myocardial contractility . It is used for rapid ventricular rate control in cases of supraventricular tachycardia .
Safety and Hazards
Landiolol hydrochloride should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Landiolol is useful as a first-line therapy for the prevention of postoperative atrial fibrillation (POAF) after cardiac/non-cardiac surgery, fatal arrhythmias in heart failure patients and during PCI . Moreover, the potential therapeutic effect of landiolol for sepsis in pediatric patients is currently being explored . As positive RCT results continue to be published, new clinical uses and further clinical studies in various settings by cardiologists, intensivists and pediatric cardiologists are being conducted .
Eigenschaften
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPGJHSONYLBKP-IKGOIYPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048605 | |
| Record name | Landiolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144481-98-1 | |
| Record name | Landiolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144481-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Landiolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144481981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Landiolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Landiolol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Landiolol Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HQ634Y17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)





